![molecular formula C23H23N3O3 B11016866 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11016866.png)
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical name is 5-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide .
- Melatonin is a naturally occurring hormone produced by the pineal gland in response to darkness. It plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and various physiological processes.
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide: , is a fascinating indole derivative.
Preparation Methods
- Melatonin can be synthesized through various routes. One common method involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst .
- Industrial production methods may involve modifications of this synthetic route or alternative approaches.
Chemical Reactions Analysis
- Melatonin undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include hydrazine derivatives, carboxylic acids, and Lewis acids.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Neurobiology: Melatonin regulates sleep patterns and influences mood.
Antioxidant Properties: It scavenges free radicals and protects against oxidative stress.
Immune System Modulation: Melatonin affects immune responses.
Cancer Research: Some studies explore its potential in cancer prevention and treatment.
Mechanism of Action
- Melatonin acts primarily through its receptors (MT1 and MT2).
- It modulates gene expression, influences neurotransmitters, and regulates biological rhythms.
- Molecular pathways involve cyclic AMP (cAMP) and protein kinases.
Comparison with Similar Compounds
- Melatonin is unique due to its dual roles as a hormone and antioxidant.
- Similar compounds include serotonin (5-hydroxytryptamine) and tryptophan-derived indoles.
Properties
Molecular Formula |
C23H23N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C23H23N3O3/c1-28-19-7-8-20-18(15-19)11-13-26(20)14-12-24-22(27)9-10-23-25-16-21(29-23)17-5-3-2-4-6-17/h2-8,11,13,15-16H,9-10,12,14H2,1H3,(H,24,27) |
InChI Key |
BNTWRRYOPIHATH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CCC3=NC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 5-{[(3,4-diethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11016785.png)
![N-[4-(acetylamino)phenyl]-3-iodobenzamide](/img/structure/B11016789.png)

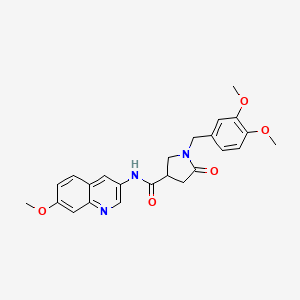

![N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)glycine](/img/structure/B11016816.png)

![trans-N-(1,3-benzothiazol-2-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11016821.png)
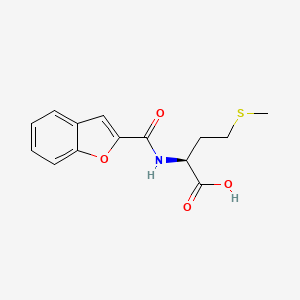
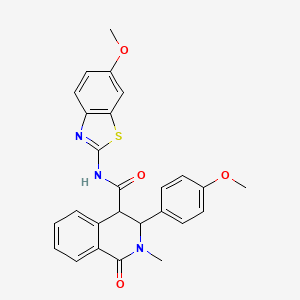
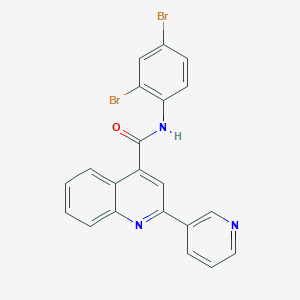
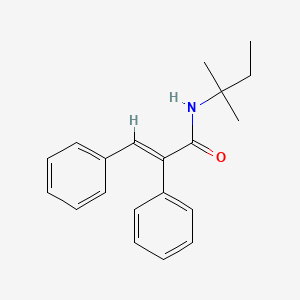
![8-benzyl-3-(4-bromophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11016859.png)
![2-methyl-1-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11016862.png)
